![molecular formula C11H9F3O2 B1529324 Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone CAS No. 1341065-96-0](/img/structure/B1529324.png)
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone
Overview
Description
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone is a chemical compound with the molecular formula C11H9F3O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone consists of a cyclopropyl group attached to a phenyl ring via a methanone group. The phenyl ring has a trifluoromethoxy group at the 3-position .Physical And Chemical Properties Analysis
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone is a liquid at room temperature . It has a molecular weight of 230.19 . The density of this compound is 1.3±0.1 g/cm3 .Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group is a novel moiety in various fields due to its unique features. Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone can serve as a precursor for new trifluoromethoxylation reagents, facilitating the synthesis of CF3O-containing compounds, which has been a challenge due to indirect synthetic strategies .
Antimicrobial Agents
Compounds with trifluoromethoxy groups, like Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone, have shown potential in the design and synthesis of novel antimicrobial agents. These compounds exhibit significant antibacterial and antifungal activities, which could lead to the development of new treatments for infectious diseases .
Material Science
In material science, the trifluoromethoxy group’s unique properties can be harnessed to modify surface characteristics or to create materials with specific electronic properties. This compound could be used to synthesize materials with improved stability and performance .
Pharmaceutical Research
The trifluoromethoxy group is increasingly being incorporated into pharmaceuticals due to its ability to influence the biological activity of molecules. Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone could be used to develop new drugs with enhanced efficacy and reduced toxicity .
Organic Synthesis
This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with trifluoromethoxy phenyl groups. It can aid in the development of innovative synthetic routes for complex organic compounds .
Chemical Sensors
Due to its unique electronic properties, Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone could be explored for use in chemical sensors. These sensors could detect specific substances or changes in the environment with high sensitivity .
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMAQCLBWVKKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)
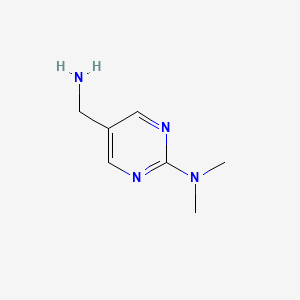
![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)
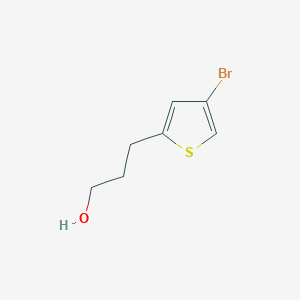
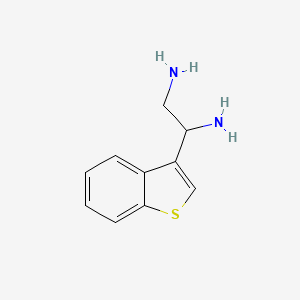

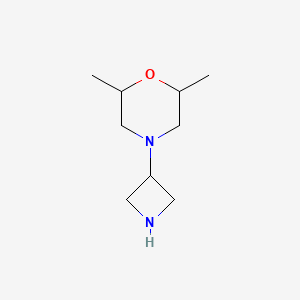
![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)
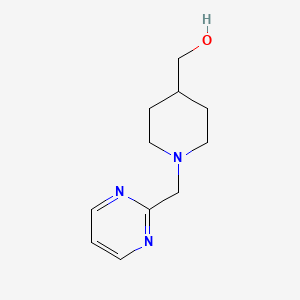
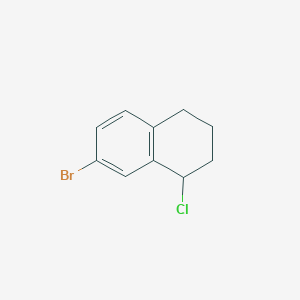
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)